molecular formula C20H16N2O3S B2840811 N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1428375-53-4

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2840811
CAS RN: 1428375-53-4
M. Wt: 364.42
InChI Key: JROORVQCNCRXSK-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal dynamics, and signal transduction.

Scientific Research Applications

Organic Synthesis and Reactivity

Heterocyclic compounds, including furan and thiophene derivatives, are pivotal in organic synthesis due to their diverse reactivity and applications. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the potential of furan derivatives in electrophilic substitution reactions (А. Aleksandrov, М. М. El’chaninov, 2017). Similarly, the work on palladium-catalyzed condensation by Lu et al. (2014) highlights the versatility of furan derivatives in forming multisubstituted furans, which are crucial for further chemical transformations (Beili Lu, Junliang Wu, N. Yoshikai, 2014).

Antimicrobial and Antiprotozoal Activities

Compounds featuring furan and thiophene moieties, like the one , often exhibit biological activities. Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles, analogous in structure to the query compound, and tested them for antiprotozoal activities, demonstrating significant potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum (D. A. Patrick, S. Bakunov, S. Bakunova, et al., 2007). This indicates the promise of such compounds in developing new antimicrobial agents.

Anticancer Applications

Heterocyclic compounds are also explored for their anticancer properties. Franchetti et al. (1995) described the synthesis of furanfurin and thiophenfurin, demonstrating their interaction with inosine monophosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis, thus showcasing their potential in cancer treatment (P. Franchetti, L. Cappellacci, M. Grifantini, et al., 1995).

properties

IUPAC Name

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-9-24-14-15)13-17-7-4-10-26-17/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROORVQCNCRXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

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